molecular formula C12H10N2O3 B1597119 2-Nitro-5-phenoxyaniline CAS No. 1552-17-6

2-Nitro-5-phenoxyaniline

Cat. No. B1597119
Key on ui cas rn: 1552-17-6
M. Wt: 230.22 g/mol
InChI Key: DYTVCSKPYOHQAE-UHFFFAOYSA-N
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Patent
US05162318

Procedure details

A mixture of 1.09 g of 5-chloro-2-nitroaniline, 10 g of phenol and 2.0 g of anhydrous potassium carbonate was heated at 150° C for 4 days. The reaction mixture was diluted with 1N sodium hydroxide and extracted with ethyl acetate. The ethyl acetate layer was washed with 1N sodium hydroxide, water and brine in turn and dried over anhydrous sodium sulfate. After removal of the solvent, the residue was chromatographed on silica gel using chloroform to give 0.70 g of 2-nitro-5-phenoxyaniline.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([CH:8]=1)[NH2:7].[C:12]1([OH:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+]>[OH-].[Na+]>[N+:9]([C:5]1[CH:4]=[CH:3][C:2]([O:18][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:8][C:6]=1[NH2:7])([O-:11])=[O:10] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
ClC=1C=CC(=C(N)C1)[N+](=O)[O-]
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with 1N sodium hydroxide, water and brine in turn
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(N)C=C(C=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 48.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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